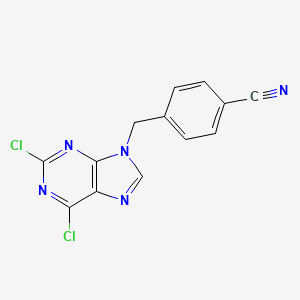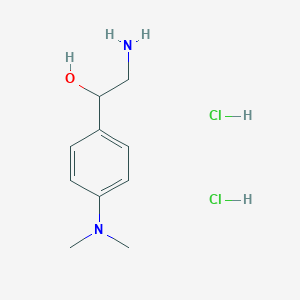
4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile
Descripción general
Descripción
4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile is a chemical compound with the molecular formula C13H7Cl2N5. It is a derivative of purine, a fundamental component of nucleic acids, and is characterized by the presence of a benzonitrile group and two chlorine atoms on the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropurine as the starting material.
Benzonitrile Introduction: The benzonitrile group is introduced through a nucleophilic substitution reaction, where the chlorine atom on the purine ring is replaced by the benzonitrile group.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The benzonitrile group can be oxidized to form benzoic acid derivatives.
Reduction: The chlorine atoms on the purine ring can be reduced to form dechlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Dechlorinated purine derivatives.
Substitution Products: Various functionalized purine derivatives.
Aplicaciones Científicas De Investigación
4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of purine derivatives with biological macromolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound can inhibit or modulate the activity of these targets, leading to therapeutic effects.
Comparación Con Compuestos Similares
2,6-Dichloropurine
9H-Purin-9-ylmethylbenzonitrile
2,6-Dichloro-9H-purin-9-ylmethylbenzoate
Propiedades
IUPAC Name |
4-[(2,6-dichloropurin-9-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N5/c14-11-10-12(19-13(15)18-11)20(7-17-10)6-9-3-1-8(5-16)2-4-9/h1-4,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOAGHRMLRLXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557270 | |
| Record name | 4-[(2,6-Dichloro-9H-purin-9-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115204-76-7 | |
| Record name | 4-[(2,6-Dichloro-9H-purin-9-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B8098478.png)

![2-[3-(3-Thienyl)propyl]propanedioic acid](/img/structure/B8098485.png)

![N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride](/img/structure/B8098496.png)





